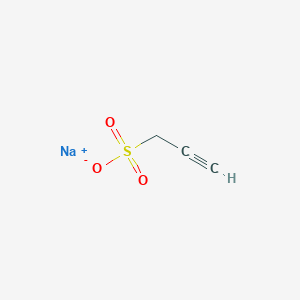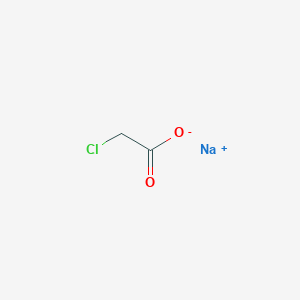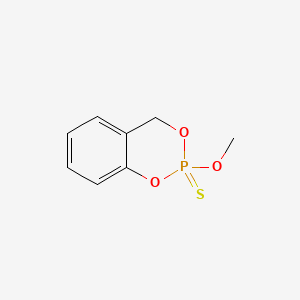
5-butyl-2-(ethylamino)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “5-butyl-2-(ethylamino)-6-methyl-1H-pyrimidin-4-one” is known as Sorivudine. Sorivudine is an antiviral agent primarily used in the treatment of herpes zoster (shingles). It is a nucleoside analog that inhibits viral DNA synthesis, thereby preventing the replication of the virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sorivudine can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with the preparation of the nucleoside base.
Glycosylation: The nucleoside base is glycosylated to form the nucleoside analog.
Bromination: The nucleoside analog undergoes bromination to introduce the bromine atom at the desired position.
Purification: The final product is purified using chromatographic techniques to obtain Sorivudine in its pure form.
Industrial Production Methods
In industrial settings, Sorivudine is produced using large-scale chemical reactors. The process involves:
Batch Processing: The synthesis is carried out in batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled.
Quality Control: The product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Packaging: The final product is packaged in sterile containers to maintain its stability and prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Sorivudine undergoes several types of chemical reactions, including:
Oxidation: Sorivudine can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Sorivudine can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Sorivudine, which may have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Sorivudine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in the study of nucleoside analogs and their chemical properties.
Biology: Sorivudine is used in virology research to study the mechanisms of viral replication and inhibition.
Medicine: It is used in clinical research for the development of antiviral therapies for herpes zoster and other viral infections.
Industry: Sorivudine is used in the pharmaceutical industry for the production of antiviral medications.
Wirkmechanismus
Sorivudine exerts its antiviral effects by inhibiting viral DNA synthesis. It is incorporated into the viral DNA by the viral DNA polymerase, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets of Sorivudine include the viral DNA polymerase and other enzymes involved in DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Sorivudine is unique among nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Acyclovir: Another nucleoside analog used to treat herpes infections. Unlike Sorivudine, Acyclovir is phosphorylated by viral thymidine kinase before being incorporated into viral DNA.
Ganciclovir: Used to treat cytomegalovirus infections. It has a similar mechanism of action but is more potent against cytomegalovirus.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability. It is converted to Acyclovir in the body.
Sorivudine’s unique structure allows it to be effective against specific strains of herpes viruses, making it a valuable addition to the arsenal of antiviral agents.
Eigenschaften
IUPAC Name |
5-butyl-2-(ethylamino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXLROWFHWFQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=NC1=O)NCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(NC(=NC1=O)NCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate](/img/structure/B7821688.png)













